REACTION_CXSMILES
|
[CH3:1][N:2]([C:12]1[N:21]=[CH:20][C:19]2[CH2:18][CH2:17][C:16]3[N:22]=[C:23]([CH3:25])[S:24][C:15]=3[C:14]=2[N:13]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([N+:9]([O-:11])=[O:10])[CH:4]=1.ClC1C(=O)C(C#N)=C(C#N)C(=O)C=1Cl>C1(C)C=CC=CC=1>[CH3:1][N:2]([C:12]1[N:21]=[CH:20][C:19]2[CH:18]=[CH:17][C:16]3[N:22]=[C:23]([CH3:25])[S:24][C:15]=3[C:14]=2[N:13]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([N+:9]([O-:11])=[O:10])[CH:4]=1
|
Name
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methyl-(2-methyl-4,5-dihydro-thiazolo[4,5-h]quinazolin-8-yl)-(3-nitro-phenyl)-amine
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Quantity
|
16 mg
|
Type
|
reactant
|
Smiles
|
CN(C1=CC(=CC=C1)[N+](=O)[O-])C1=NC=2C3=C(CCC2C=N1)N=C(S3)C
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Name
|
|
Quantity
|
10.2 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C(C(=C(C(C1Cl)=O)C#N)C#N)=O
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Name
|
|
Quantity
|
2 mL
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Type
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solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was heated
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Type
|
TEMPERATURE
|
Details
|
under reflux for 16 h
|
Duration
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16 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under vacuum
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Type
|
CUSTOM
|
Details
|
the residue was purified by flash column chromatography (10% EtOAc:hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C1=CC(=CC=C1)[N+](=O)[O-])C1=NC=2C3=C(C=CC2C=N1)N=C(S3)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 mg | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 63.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |